6-Carboxitetrametilrodamina

Descripción general

Descripción

La 6-Carboxitetrametilrodamina es un colorante fluorescente ampliamente utilizado en diversas aplicaciones de investigación científica. Es conocido por su brillante fluorescencia roja y se utiliza comúnmente en la preparación de bioconjugados, incluidos anticuerpos fluorescentes y derivados de avidina utilizados en inmunoquímica. La forma de ácido carboxílico de la this compound también es prominente como un colorante para el etiquetado de oligonucleótidos y aplicaciones de secuenciación automatizada de ADN .

Aplicaciones Científicas De Investigación

DNA Sequencing

6-TAMRA is extensively used in automated DNA sequencing. Its high photostability and distinct fluorescence characteristics allow for accurate detection of nucleic acids during sequencing processes. The dye is often conjugated to oligonucleotides, enabling precise tracking of DNA fragments during electrophoresis.

| Application | Description |

|---|---|

| DNA Sequencing | Used as a fluorescent label for nucleotides |

| Capillary Electrophoresis | Enhances resolution in DNA fragment analysis |

Protein Labeling

In protein studies, 6-TAMRA serves as a fluorescent marker for proteins and peptides. It facilitates the visualization of protein interactions and dynamics within cells. The succinimidyl ester form of 6-TAMRA is particularly useful for labeling amine-containing biomolecules.

| Application | Description |

|---|---|

| Protein Labeling | Conjugated to peptides for tracking interactions |

| Cellular Imaging | Allows visualization of protein localization |

Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique used to study molecular interactions at the nanoscale. 6-TAMRA acts as an acceptor dye in FRET experiments when paired with suitable donor dyes. This application is crucial for understanding biological processes such as protein-protein interactions and conformational changes in biomolecules.

| FRET Pairing | Donor Dye | Description |

|---|---|---|

| 6-Carboxyfluorescein (6-FAM) | 6-TAMRA | Used to study nucleic acid conformations |

| Fluorescein | 6-TAMRA | Analyzes protein interactions |

Study on Ligand Binding

A research study investigated the binding properties of ligands using 6-carboxytetramethylrhodamine as a site-filling ligand in a binding cavity model. The findings revealed that the presence of 6-TAMRA significantly influenced conformational changes, enhancing our understanding of ligand-receptor interactions .

Imaging Studies

Confocal microscopy studies have employed 6-TAMRA to visualize fluid secretion in salivary glands. By quantifying fluorescence intensity, researchers could analyze the dynamics of fluid movement and the role of specific channels in secretion processes .

Mecanismo De Acción

El mecanismo por el cual la 6-Carboxitetrametilrodamina ejerce sus efectos implica su capacidad de absorber la luz a longitudes de onda específicas y emitir fluorescencia. El grupo carboxilo le permite formar conjugados estables con biomoléculas, lo que permite su detección y análisis mediante técnicas basadas en fluorescencia . Los objetivos moleculares y las vías involucradas dependen de la aplicación específica y las biomoléculas que se estudian .

Análisis Bioquímico

Biochemical Properties

6-Carboxytetramethylrhodamine plays a crucial role in biochemical reactions due to its fluorescent properties. It is commonly used to create fluorescent DNA probes and labeled proteins/peptides. The compound interacts with various biomolecules, including enzymes and proteins, through covalent bonding. For instance, it is often conjugated to antibodies and other proteins via amine-reactive succinimidyl ester groups, forming stable amide bonds . This interaction allows for the precise detection and quantification of target molecules in complex biological samples.

Cellular Effects

6-Carboxytetramethylrhodamine has significant effects on various cell types and cellular processes. It is known to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, when conjugated to cell-penetrating peptides like TAT, 6-Carboxytetramethylrhodamine can disrupt endosomal membranes and facilitate the release of macromolecular cargos into the cytosol . This property is particularly useful in studying intracellular processes and drug delivery mechanisms.

Molecular Mechanism

The molecular mechanism of 6-Carboxytetramethylrhodamine involves its ability to bind to biomolecules and alter their function. The compound acts as a photosensitizer, producing singlet oxygen upon light exposure, which can lead to membrane disruption and cell death . Additionally, 6-Carboxytetramethylrhodamine can form stable conjugates with primary amines in proteins, enabling the study of protein interactions and localization . These interactions are crucial for understanding the compound’s role in various biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Carboxytetramethylrhodamine can change over time due to its stability and degradation properties. The compound is known to be sensitive to moisture and light, which can affect its fluorescence and reactivity . Long-term studies have shown that 6-Carboxytetramethylrhodamine can maintain its fluorescent properties for extended periods when stored properly, but its activity may decrease over time due to hydrolysis and other degradation processes . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of 6-Carboxytetramethylrhodamine vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to label tissues and cells for imaging studies. At high doses, 6-Carboxytetramethylrhodamine can exhibit toxic effects, including cell death and tissue damage . These dosage-dependent effects highlight the importance of optimizing the concentration of 6-Carboxytetramethylrhodamine for specific experimental applications to avoid adverse outcomes.

Metabolic Pathways

6-Carboxytetramethylrhodamine is involved in various metabolic pathways, primarily related to its role as a fluorescent probe. The compound can be metabolized by cellular enzymes, leading to changes in its fluorescence properties and localization . Additionally, 6-Carboxytetramethylrhodamine can affect metabolic flux and metabolite levels by interacting with key enzymes and cofactors involved in cellular metabolism . Understanding these metabolic pathways is essential for interpreting the results of experiments using 6-Carboxytetramethylrhodamine.

Transport and Distribution

The transport and distribution of 6-Carboxytetramethylrhodamine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells via endocytosis and distributed to various cellular compartments . Its localization and accumulation are affected by factors such as pH, ionic strength, and the presence of specific binding partners . These properties make 6-Carboxytetramethylrhodamine a valuable tool for studying intracellular transport and distribution mechanisms.

Subcellular Localization

6-Carboxytetramethylrhodamine exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often targeted to specific organelles or compartments within the cell, such as the endosomes, lysosomes, or mitochondria . This targeting is mediated by post-translational modifications and targeting signals that direct 6-Carboxytetramethylrhodamine to its intended location . Understanding the subcellular localization of 6-Carboxytetramethylrhodamine is crucial for interpreting its effects on cellular processes and designing experiments to study its function.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La 6-Carboxitetrametilrodamina se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de tetrametilrodamina con un agente carboxilante para introducir el grupo carboxilo. La reacción generalmente requiere condiciones específicas, como la presencia de una base y un solvente adecuado como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) .

Métodos de Producción Industrial

En entornos industriales, la producción de this compound a menudo implica síntesis a gran escala utilizando procesos automatizados para garantizar una alta pureza y rendimiento. El compuesto se purifica luego mediante técnicas como la cromatografía líquida de alta resolución (HPLC) para lograr la calidad deseada para aplicaciones de investigación .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 6-Carboxitetrametilrodamina experimenta diversas reacciones químicas, que incluyen:

Reacciones de Sustitución: El grupo carboxilo puede reaccionar con aminas para formar enlaces amida, lo que lo hace útil para etiquetar proteínas y péptidos.

Oxidación y Reducción: Aunque menos común, el compuesto puede participar en reacciones redox bajo condiciones específicas.

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Generalmente implican reactivos como ésteres de N-hidroxisuccinimida (NHS) y se llevan a cabo en tampones como solución salina tamponada con fosfato (PBS) a pH 7-9.

Oxidación y Reducción: Estas reacciones pueden requerir agentes oxidantes o reductores, dependiendo del resultado deseado.

Principales Productos Formados

Los productos principales formados a partir de estas reacciones incluyen proteínas, péptidos y oligonucleótidos etiquetados, que se utilizan en diversos ensayos y técnicas de imagen basados en fluorescencia .

Comparación Con Compuestos Similares

La 6-Carboxitetrametilrodamina a menudo se compara con otros colorantes fluorescentes, como:

5-Carboxitetrametilrodamina: Similar en estructura pero difiere en la posición del grupo carboxilo.

Fluoresceína: Otro colorante fluorescente ampliamente utilizado con diferentes propiedades de excitación y emisión.

Rodamina B: Un compuesto relacionado con características de fluorescencia similares pero diferentes propiedades químicas.

La singularidad de la this compound radica en sus longitudes de onda de excitación y emisión específicas, lo que la hace adecuada para aplicaciones que requieren fluorescencia roja .

Actividad Biológica

6-Carboxytetramethylrhodamine (6-TAMRA) is a fluorescent dye widely used in biological research due to its vibrant fluorescence and versatility. It is particularly valuable in applications such as fluorescent labeling , flow cytometry , and immunohistochemistry . This article explores the biological activity of 6-TAMRA, highlighting its applications, mechanisms, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 440.50 g/mol

- Excitation/Emission Wavelengths : 540 nm/570 nm

- Solubility : Soluble in DMSO and DMF

Fluorescent Labeling

6-TAMRA is extensively used for labeling proteins, nucleic acids, and other biomolecules. Its strong fluorescence allows for effective visualization in live-cell imaging and various assays. The ability to conjugate 6-TAMRA to biomolecules enhances the sensitivity and specificity of detection methods.

Flow Cytometry

In flow cytometry, 6-TAMRA facilitates the analysis of cell populations based on fluorescence characteristics. This application is crucial for immunological studies and cancer research, where precise quantification of cell types is necessary.

Immunohistochemistry

Researchers utilize 6-TAMRA in immunohistochemical staining to detect specific antigens within tissue samples. This process aids in diagnosing diseases and understanding tissue architecture by providing visual confirmation of antigen presence.

Environmental Monitoring

Beyond biological applications, 6-TAMRA is also employed in environmental studies to track pollutants or biological markers in water samples, contributing to assessments of ecosystem health.

Biological Activity and Mechanisms

-

Fluorescent Analog Studies :

A study investigated the synthesis and biological activity of various fluorescent vasopressin analogs, including those labeled with 6-TAMRA. The results indicated that these analogs could significantly enhance adenylate cyclase activity in renal plasma membranes, demonstrating their potential for studying receptor interactions . -

Real-Time PCR Applications :

In molecular diagnostics, a novel real-time PCR assay utilized a 6-carboxytetramethylrhodamine-labeled probe for detecting Histoplasma capsulatum. The assay showed improved sensitivity compared to traditional methods, emphasizing the dye's utility in clinical diagnostics . -

SIRT Protein Deacetylases Assay :

A fluorescence assay developed for sirtuin (SIRT) protein deacetylases employed a peptide substrate containing 6-TAMRA. This assay allowed researchers to monitor deacetylation processes effectively, showcasing the dye's applicability in enzymatic studies .

Comparative Data Table

| Application | Description | Key Findings |

|---|---|---|

| Fluorescent Labeling | Used to visualize biomolecules in live cells | Enhanced detection sensitivity |

| Flow Cytometry | Analyzes cell populations based on fluorescence | Crucial for immunology and cancer research |

| Immunohistochemistry | Detects specific antigens in tissue samples | Aids in disease diagnosis |

| Environmental Monitoring | Tracks pollutants or biological markers in water samples | Insights into ecosystem health |

Safety Considerations

While 6-TAMRA is invaluable for research, it poses certain safety risks. It can cause skin irritation and serious eye irritation upon contact. Proper handling protocols must be followed to minimize exposure risks .

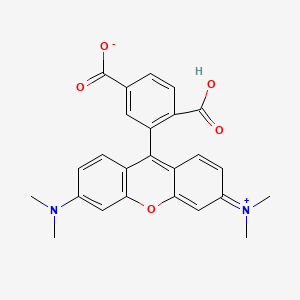

Propiedades

IUPAC Name |

4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCMHKNAGZHBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376331 | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91809-67-5 | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91809-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.